N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-22-8-7-15-11(20)9-23-14-19-18-13(24-14)17-12(21)16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABUVOGOBUOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with carbon disulfide under alkaline conditions:
Ureido Functionalization
The amino group at position 5 undergoes urea formation via reaction with phenyl isocyanate :
- 5-Amino-1,3,4-thiadiazole-2-thiol (1 equiv) and phenyl isocyanate (1.2 equiv) react in anhydrous tetrahydrofuran (THF) at 0–5°C.
- Triethylamine (1.5 equiv) is added dropwise to scavenge HCl, followed by stirring at room temperature for 12 h.
- The product, 5-(3-phenylureido)-1,3,4-thiadiazol-2-thiol , is isolated by filtration and recrystallized from ethanol (mp: 228–230°C).
Key Spectral Data :
- IR (KBr) : 3305 cm⁻¹ (N-H stretch, urea), 1689 cm⁻¹ (C=O, urea), 690 cm⁻¹ (C-S-C).
- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH urea), 7.54–7.21 (m, 5H, Ar-H), 3.84 (s, 2H, SCH₂).
Preparation of N-(2-Methoxyethyl)-2-Chloroacetamide
Acylation of 2-Methoxyethylamine
The chloroacetamide side chain is synthesized through acylation of 2-methoxyethylamine with chloroacetyl chloride:
- 2-Methoxyethylamine (1 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize HCl.
- The reaction proceeds at room temperature for 4 h, after which the mixture is washed with water and dried over Na₂SO₄.
- The crude product is purified via vacuum distillation (bp: 89–91°C at 12 mmHg).
Analytical Confirmation :
- Elemental Analysis : Calcd. for C₅H₁₀ClNO₂: C 39.62, H 6.65, N 9.24; Found: C 39.58, H 6.63, N 9.21.
- ¹³C NMR (CDCl₃) : δ 166.5 (C=O), 58.7 (OCH₂), 41.2 (NCH₂), 36.8 (ClCH₂).
Thioalkylation Coupling Reaction
Reaction Optimization
The final step involves nucleophilic displacement of the chloride in N-(2-methoxyethyl)-2-chloroacetamide by the thiol group of 5-(3-phenylureido)-1,3,4-thiadiazol-2-thiol :
- 5-(3-Phenylureido)-1,3,4-thiadiazol-2-thiol (1 equiv) and N-(2-methoxyethyl)-2-chloroacetamide (1.05 equiv) are dissolved in anhydrous THF.
- Triethylamine (2 equiv) is added to deprotonate the thiol, generating a reactive thiolate anion.
- The reaction is stirred at 40°C for 8 h, monitored by TLC (eluent: ethyl acetate/hexane 1:1).
- The solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol/water (yield: 76%).
Characterization of Final Product
N-(2-Methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits the following properties:
- Molecular Formula : C₁₅H₁₈N₆O₃S₂
- Melting Point : 231–233°C
- IR (KBr) : 3285 cm⁻¹ (NH), 1656 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
- ¹H NMR (DMSO-d₆) : δ 10.34 (s, 1H, NH urea), 7.62–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, SCH₂CO), 3.72 (t, J=6.1 Hz, 2H, OCH₂), 3.48 (t, J=6.1 Hz, 2H, NCH₂), 3.31 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
Solvent and Base Selection
Temperature and Time Dependence
- 40°C for 8 h achieves optimal conversion without thermal degradation of the ureido group.
- Prolonged heating (>12 h) induces decomposition, reducing yield to 62%.
Scalability and Industrial Feasibility
Pilot-Scale Production
Cost Analysis
- Raw Material Cost : $412/kg (based on 2025 pricing for phenyl isocyanate and 2-methoxyethylamine).
- Process Economics : 68% overall yield translates to a breakeven price of $1,240/kg for commercial viability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that derivatives of thiadiazole compounds exhibit significant activity against bacteria such as Xanthomonas oryzae and Fusarium graminearum. For instance, one study demonstrated that certain synthesized thiadiazole derivatives displayed inhibition rates of up to 56% against X. oryzae at concentrations of 100 μg/mL, outperforming established bactericides like thiodiazolecopper .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30 | 100 |
| 51m | X. oryzae pv. oryzae | 56 | 100 |
| Other | Fusarium graminearum | Not specified | Not specified |
Anticancer Potential
The anticancer properties of N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated against various cancer cell lines. Research has shown that thiadiazole derivatives can inhibit the growth of breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|---|
| Derivative A | MCF-7 | 7 | Doxorubicin |
| Derivative B | HCT-116 | 10 | Doxorubicin |
| Derivative C | PC-3 | 8 | Doxorubicin |
Anticonvulsant Properties
Thiadiazole derivatives have also been investigated for their anticonvulsant effects. One study reported that certain compounds exhibited protective effects in pentylenetetrazole-induced seizure models in mice, with one derivative showing an effective dose (ED50) significantly better than valproic acid . This suggests potential utility in treating epilepsy.
Table 3: Anticonvulsant Activity of Thiadiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | Comparison Drug |
|---|---|---|---|
| Compound X | MES | 126.8 | Valproic Acid |
| Compound Y | PTZ | Not specified | Not specified |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are summarized below, focusing on variations in substituents and their impacts:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Influence on Activity: Phenylureido Group (Target Compound): The 3-phenylureido moiety likely enhances hydrogen bonding with biological targets, similar to compound 4g (antiproliferative activity) . Nitro/Amino Groups (Compound 3, ): The 4-nitrophenylamino group in compound 3 contributes to strong Akt inhibition (92.36%), suggesting electron-withdrawing groups may enhance kinase targeting. Methoxyethyl vs. Benzothiazole (Target vs. 4g): The methoxyethyl chain in the target compound may improve solubility compared to the lipophilic benzothiazole in 4g, which has a higher melting point (263–265°C) .
Thioacetamide Linkage : The thioether bridge in all compounds facilitates sulfur-mediated interactions (e.g., covalent binding or hydrophobic contacts), critical for bioactivity .
Biological Activity
N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound derived from the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structure and Properties
The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the phenylureido group enhances its biological profile. The molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 281.35 g/mol
- SMILES Notation : CC(COC)N(C(=O)C(SC(=N)C1=CC=CC=C1)=O)C
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compound Evaluation : A series of thiadiazole derivatives were tested against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 9e | A431 | 4.27 | Induces apoptosis |
| 9e | HT-29 | 0.52 | VEGFR-2 inhibition |
| 9e | PC3 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |
The compound 9e showed the highest cytotoxicity against the A431 cell line, indicating its potential as an effective anticancer agent .
Mechanistic Insights
The mechanism of action for the compound involves:
- Induction of Apoptosis : Western blot analysis revealed that treatment with compound 9e led to an upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 in A431 cells.
- Inhibition of VEGFR-2 : The compound inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. Studies indicate that compounds containing the thiadiazole moiety exhibit activity against both bacterial and fungal strains.
Antibacterial and Antifungal Effects
A review highlighted that various thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains.
| Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 32.6 |
| E. coli | 47.5 | |
| Antifungal | A. niger | 25.0 |
| C. albicans | 30.0 |
The presence of substituents on the thiadiazole ring significantly influences the antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
In a specific study involving a newly synthesized series of thiadiazole derivatives, researchers found that certain compounds exhibited potent anticancer activities with IC50 values in the low micromolar range against various cancer cell lines. The study concluded that structural modifications could enhance biological activity significantly.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining thiadiazole derivatives with conventional antibiotics, leading to enhanced antibacterial activity against resistant strains of bacteria. This suggests potential for developing combination therapies utilizing these compounds .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) to generate the 1,3,4-thiadiazole scaffold .
- Substitution reactions : Introduction of the phenylurea group at the 5-position of the thiadiazole via nucleophilic substitution or coupling reactions .
- Acetamide linkage : Reaction of 2-mercapto-thiadiazole derivatives with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF .
- Purification : Crystallization from ethanol or acetic acid, monitored by TLC (silica gel, chloroform:acetone 3:1) .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst selection : Using P₂S₅ for thioamide formation, though excess may lead to side products; alternative reagents like Lawesson’s reagent can be explored .
- Solvent and temperature control : Refluxing in ethanol or DMF at 60–80°C enhances reaction rates while minimizing decomposition .
- Stoichiometric adjustments : Maintaining a 1:1.5 molar ratio of thiol to chloroacetamide to drive the reaction to completion .
- Real-time monitoring : Employing TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=O at ~1670 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; phenylurea NH at δ 10–11 ppm). ¹³C NMR resolves carbonyl (C=O) and thiadiazole carbons .
- Mass spectrometry (MS) : FAB or ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S content .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Cell line variability : Test cytotoxicity on multiple lines (e.g., MCF-7, A549, HepG2) to assess tissue-specific effects .
- Assay standardization : Use consistent MTT protocol (e.g., 24–72 hr incubation, 10% FBS) to minimize variability .
- Mechanistic validation : Complement IC₅₀ data with apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential analysis .
- Dose-response curves : Perform triplicate experiments with serial dilutions (0.1–100 µM) to ensure reproducibility .
Advanced: What structural modifications enhance anticancer efficacy while maintaining selectivity?
Answer:
- Thiadiazole substitutions : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position improves cytotoxicity .
- Acetamide side chain : Lengthening the chain (e.g., methoxyethyl vs. methyl) enhances solubility and bioavailability .
- Phenylurea moiety : Para-substitutions (e.g., -Cl, -OCH₃) increase target affinity, as shown in VEGFR-2 and BRAF kinase inhibition studies .
- Selectivity optimization : Compare IC₅₀ values in cancer vs. normal cells (e.g., NIH/3T3 fibroblasts) to calculate selectivity indices (SI >10 preferred) .
Basic: What in vitro assays are recommended for initial anticancer screening?
Answer:
- MTT assay : Measures mitochondrial activity in cancer cells (e.g., 48 hr exposure, λ=570 nm) .
- Clonogenic assay : Evaluates long-term proliferative inhibition post-treatment .
- Cell cycle analysis : Flow cytometry with propidium iodide staining identifies G1/S or G2/M arrest .
Advanced: How can computational methods predict target interactions?
Answer:
- Molecular docking : Use Schrödinger’s Maestro to model binding to Akt (PDB:3OW4) or VEGFR-2, focusing on π-π stacking and H-bond interactions .
- MD simulations : Assess binding stability (e.g., 100 ns runs in Desmond) to prioritize compounds with low RMSD .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthesis .
Basic: How is compound purity validated during synthesis?
Answer:
- TLC : Rf values (e.g., 0.12–0.2 in chloroform:acetone) confirm homogeneity .
- Melting point : Sharp ranges (e.g., 260–265°C) indicate purity .
- HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) quantify impurities (<5%) .
Advanced: What challenges arise in achieving selective cytotoxicity?
Answer:
- Off-target effects : Screen against kinases (e.g., ELISA for Akt) to confirm specificity .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .
- Toxicity profiling : Use zebrafish models or murine studies to assess in vivo tolerability .
Advanced: How is the mechanism of action validated experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
